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molecular formula C6H12O2 B1209622 3-Methoxy-3-methyl-2-butanone CAS No. 36687-98-6

3-Methoxy-3-methyl-2-butanone

Cat. No. B1209622
M. Wt: 116.16 g/mol
InChI Key: WIDVGAUYQJKBRR-UHFFFAOYSA-N
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Patent
US04215127

Procedure details

Bromine (26.42 g, 0.165 mole) was slowly added to a stirred solution of 19.2 g (0.165 mole) of 3-methoxy-3-methyl-2-butanone in 400 ml. diethyl ether at 15° C. After the addition was complete, the solvent was evaporated, and the residual orange oil distilled to give 22 g (68% yield) of 1-bromo-3-methoxy-3-methyl-2-butanone, b.p. 57°-59° C./1.7 mm. Hg.
Quantity
26.42 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7]>C(OCC)C>[Br:1][CH2:7][C:6](=[O:8])[C:5]([O:4][CH3:3])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
26.42 g
Type
reactant
Smiles
BrBr
Name
Quantity
19.2 g
Type
reactant
Smiles
COC(C(C)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual orange oil distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(C)(C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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